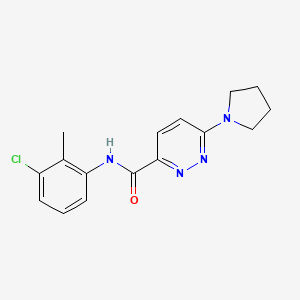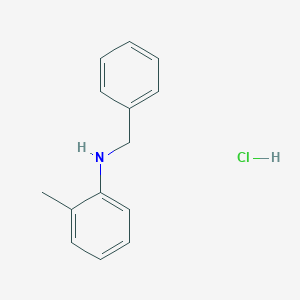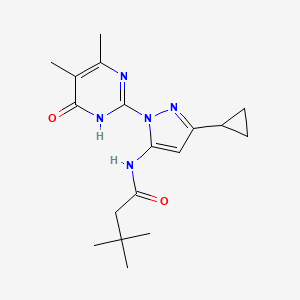![molecular formula C15H18N2O4 B2963549 ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate CAS No. 1009726-93-5](/img/structure/B2963549.png)
ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate is a fascinating compound known for its diverse chemical properties and applications. This organic compound contains a quinoxaline core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate involves multiple steps:
Formation of the Quinoxaline Core: : This typically begins with the condensation of an o-phenylenediamine with a dicarbonyl compound such as diketone under acidic conditions to form the quinoxaline ring.
Addition of Ethyl Groups: : The ethyl groups can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Ester Formation: : The esterification can be carried out by reacting the intermediate with ethyl bromoacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial methods often leverage optimized reaction conditions to scale up the production:
Catalysts and Solvents: : Using catalysts like palladium and solvents like acetonitrile can improve yields.
Temperature and Pressure Control: : Specific temperature and pressure conditions are maintained to ensure high purity and productivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate can undergo oxidation reactions to form quinoxaline derivatives with higher oxidation states.
Reduction: : This compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: : Various substitution reactions can occur, especially at the quinoxaline ring positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate.
Reducing Agents: : Such as sodium borohydride.
Bases and Acids: : Used to facilitate substitution reactions.
Major Products Formed
Oxidation Products: : Quinoxaline N-oxide derivatives.
Reduction Products: : Dihydroquinoxaline derivatives.
Substitution Products: : Compounds with various substituents replacing hydrogen atoms on the quinoxaline ring.
Applications De Recherche Scientifique
Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Serves as a precursor for developing new pharmaceuticals.
Medicine: : Investigated for its potential anti-inflammatory and anticancer properties.
Industry: : Utilized in the production of dyes and pigments due to its stable quinoxaline structure.
Mécanisme D'action
Molecular Targets and Pathways
This compound exerts its effects primarily through interactions with various enzymes and proteins. For instance, its anti-inflammatory properties are attributed to its ability to inhibit specific enzymes involved in the inflammatory process. The quinoxaline core plays a crucial role in binding to these molecular targets, altering their activity and subsequent cellular pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Quinoxaline Derivatives
2-Ethyl-3-oxoquinoxaline: : Shares a similar core structure but lacks the ester group, making it less versatile in synthesis.
3,4-Dihydroquinoxalin-2(1H)-one: : Lacks the ethyl groups, leading to different chemical reactivity.
Quinoxaline-2,3-dione: : More reactive due to the presence of dione groups but less stable under certain conditions.
Conclusion
Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate is a compound of significant interest across various fields due to its unique chemical structure and versatile applications. Its ability to undergo diverse chemical reactions and its role in scientific research highlight its importance and potential for future discoveries.
Propriétés
IUPAC Name |
ethyl 3-(2-ethyl-3-oxo-2,4-dihydroquinoxalin-1-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-11-15(20)16-10-7-5-6-8-12(10)17(11)13(18)9-14(19)21-4-2/h5-8,11H,3-4,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUTDMNXMBHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)
![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)
![3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2963473.png)
![N-(2,3-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2963474.png)
![2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide](/img/structure/B2963475.png)
![(E)-4-(Dimethylamino)-N-[2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-enamide](/img/structure/B2963476.png)
![1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2963477.png)
![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)
![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)

